3-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-propanol
Description
Nomenclature and Structural Identification
The compound 3-[(5-bromo-3-methyl-2-pyridinyl)amino]-1-propanol is systematically named following IUPAC guidelines for substituted pyridines and alcohols. Its structure consists of a pyridine ring substituted with bromine at position 5, a methyl group at position 3, and an amino-propanol side chain at position 2 (Figure 1).
The pyridine ring’s substituents follow numerical prioritization rules, with bromine and methyl groups assigned the lowest possible positions (3 and 5) based on IUPAC conventions .
Historical Context in Organic Chemistry
Brominated pyridine derivatives emerged prominently in the mid-20th century as intermediates in pharmaceutical and agrochemical synthesis. The introduction of halogen atoms (e.g., bromine) to pyridine rings enhanced electrophilic substitution reactivity, enabling targeted functionalization . This compound’s development aligns with advancements in heterocyclic chemistry, particularly in designing kinase inhibitors and receptor modulators where bromine’s steric and electronic effects are critical .
Position in Chemical Classification Systems
This compound is categorized across multiple classification frameworks:
- Functional Groups : Secondary amine (N–H), alcohol (–OH), bromoarene (C–Br) .
- Heterocyclic Systems : Substituted pyridine (6-membered aromatic ring with one nitrogen) .
- Hybrid Classes : Amino alcohols (due to –NH– and –OH groups) and halogenated organics .
Its dual functionality as an amine and alcohol places it in interdisciplinary research domains, including medicinal chemistry and materials science .
Chemical Databases Documentation and Indexing
The compound is indexed in major chemical databases with consistent identifiers:
These entries validate its structural and physicochemical properties, ensuring reproducibility in synthetic workflows .
Structure-Based IUPAC Conventions
The IUPAC name derivation follows a hierarchical approach:
- Parent Chain : Pyridine (6-membered ring with one nitrogen).
- Substituents :
- Bromine at position 5.
- Methyl group at position 3.
- Amino-propanol chain at position 2.
- Numbering : Prioritizes the lowest set of locants for substituents (bromo: 5, methyl: 3, amino: 2) .
The propanol side chain is named as a 3-aminopropan-1-ol substituent, adhering to alcohol suffix rules (-ol) and amino prefix conventions .
Properties
IUPAC Name |
3-[(5-bromo-3-methylpyridin-2-yl)amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-7-5-8(10)6-12-9(7)11-3-2-4-13/h5-6,13H,2-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJZDSBJHJMJQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
This approach ensures the selective introduction of bromine at the 5-position of the pyridine ring, followed by nucleophilic substitution with an amino alcohol to install the propanol side chain.
Bromination Step
Starting Material: 3-methyl-2-pyridine (also referred to as 2-amino-3-picoline in some literature)
- Bromine (Br₂) is used as the brominating agent.
- The reaction is typically carried out in an organic solvent such as dichloromethane (CH₂Cl₂).
- Temperature control is critical, with initial cooling to 0–2 °C to moderate the reaction rate.
- The bromine is added dropwise to the stirred solution of 3-methyl-2-pyridine.
- After addition, the mixture is stirred at room temperature for several hours (e.g., 3–4 hours) to ensure complete bromination.
- The reaction mixture is basified to pH 9 using sodium hydroxide (NaOH).
- Additional washes with saturated sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) solutions help remove residual bromine and by-products.
- The organic layer is separated, dried over magnesium sulfate (MgSO₄), and concentrated to yield 5-bromo-3-methyl-2-pyridine as a crude solid.
- Reported yields are high, often exceeding 100% due to residual solvents or impurities, but typically the crude product is used directly in the next step without further purification.
Reference Data:
| Parameter | Details |
|---|---|
| Brominating agent | Bromine (Br₂) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | 0–2 °C during addition, then room temp |
| Reaction time | ~4 hours |
| Workup | Basification to pH 9, washes with NaHCO₃ and Na₂S₂O₃ |
| Yield | Approx. quantitative (reported 102%) |
This bromination method is well-documented and forms the basis for preparing the key intermediate 5-bromo-3-methyl-2-pyridine.
Summary Table of Preparation Methods
| Step | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1. Bromination | 3-methyl-2-pyridine | Br₂ in CH₂Cl₂, 0–2 °C addition, then room temp | 5-bromo-3-methyl-2-pyridine | High yield, crude product used directly |
| 2. Amination | 5-bromo-3-methyl-2-pyridine | 3-aminopropanol, aprotic solvent, controlled temp | 3-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-propanol | May involve catalysts, continuous flow reactors |
Research Findings and Industrial Notes
- The bromination step is highly regioselective, favoring substitution at the 5-position due to electronic and steric factors inherent in the pyridine ring system.
- Amination reactions benefit from the use of continuous flow technology in industrial settings, which allows for precise control over reaction parameters, improving reproducibility and scalability.
- The presence of the bromine atom in the final compound is crucial for further chemical modifications and biological activity.
- The compound serves as an important intermediate in medicinal chemistry, especially in the synthesis of pharmaceutical agents targeting enzymatic and receptor pathways.
Additional Synthetic Routes and Related Compounds
- Alternative synthetic routes involve the preparation of brominated pyridine derivatives followed by reductive amination or other coupling strategies, as seen in related pyridine chemistry.
- For example, reductive amination of pyridine ketones with amino alcohols has been reported in the synthesis of related compounds, although specific methods for this compound focus on direct nucleophilic substitution.
- The compound 2-amino-5-bromo-3-methylpyridine is a key intermediate and can be synthesized similarly by bromination of 2-amino-3-picoline, which is closely related to the initial bromination step described.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols with different functional groups.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-propanol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is employed in studies investigating the biological activity of brominated pyridine derivatives.
Mechanism of Action
The mechanism of action of 3-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Key Observations :
Positional Isomerism: The target compound (053026) and 053018 differ only in the methyl group position (3- vs. 4-methyl). This minor structural variation can significantly alter electronic distribution and steric effects, impacting reactivity and binding affinity in biological systems .
Halogen vs. Trifluoromethyl : Compound 053020 replaces bromine with chlorine and introduces a trifluoromethyl group at the 5-position. The electron-withdrawing CF₃ group increases molecular weight (254.64 g/mol) and may enhance metabolic stability compared to brominated analogs .
Amino Group vs. Halogen: Compound 053024 lacks halogens but features a 3-amino group, reducing molecular weight (167.21 g/mol) and increasing nucleophilicity. This makes it more reactive in coupling reactions but less lipophilic than brominated derivatives .
Simpler Brominated Analog : Compound 053027 lacks the methyl group present in 053026, resulting in a lower molecular weight (231.10 g/mol). The absence of methyl substitution may reduce steric hindrance, favoring interactions in catalytic or receptor-binding applications .
Physicochemical and Functional Differences
- Solubility: The propanol group in all compounds enhances water solubility.
- Reactivity: Bromine in 053026 and 053027 enables participation in Suzuki-Miyaura cross-coupling reactions, whereas the amino group in 053024 allows for diazotization or acylation. The chloro-CF₃ combination in 053020 may resist electrophilic substitution due to strong electron withdrawal .
- Thermal Stability: Methyl groups (as in 053026 and 053018) generally improve thermal stability compared to non-methylated analogs like 053027 .
Biological Activity
3-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-propanol is a compound of interest in medicinal chemistry due to its unique structural features, including a brominated pyridine ring and a propanol chain linked through an amino group. This compound has shown potential biological activity, particularly in modulating enzymatic and receptor functions, which may have therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₃BrN₂O. Its structure allows for interactions with various biological targets, enhancing its potential as a pharmaceutical agent. The presence of the bromine atom and the amino group is significant for its binding capabilities.
Research indicates that the biological activity of this compound involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate their activity, leading to various pharmacological effects. For instance, the compound may influence pathways related to inflammation and cancer progression by altering enzyme activity or receptor signaling.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antimicrobial Studies : A study explored the antibacterial effects of compounds similar to this compound, noting that brominated pyridine derivatives often exhibit significant activity against gram-positive bacteria such as Staphylococcus aureus. This suggests potential applications in treating bacterial infections.
- Cytotoxicity in Cancer Research : In vitro studies demonstrated that derivatives of this compound could induce apoptosis in various cancer cell lines. The mechanism appears to involve disruption of cellular signaling pathways, leading to increased rates of cell death, which is crucial for developing anti-cancer therapies.
Research Findings
Recent research highlights the compound's versatility in organic synthesis and its potential applications in drug development:
- Medicinal Chemistry Applications : It serves as a building block for synthesizing more complex pharmaceutical compounds with targeted therapeutic effects.
- Organic Synthesis : The compound can be utilized in creating various heterocyclic compounds, which are often used in drug design.
Q & A
Q. What are the key considerations for synthesizing 3-[(5-Bromo-3-methyl-2-pyridinyl)amino]-1-propanol with high regioselectivity?
Answer: To achieve regioselective amination of the pyridine ring, focus on:
- Precursor selection : Start with 5-bromo-3-methyl-2-chloropyridine, as halogen atoms at the 2-position facilitate nucleophilic substitution .
- Reaction conditions : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance nucleophilicity of the amino-propanol moiety.
- Catalysts : Employ Cu(I) or Pd-based catalysts to direct amination to the 2-position, minimizing side reactions at the 6-position .
- Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound from unreacted precursors or regioisomers.
Q. How can spectroscopic methods distinguish this compound from structurally similar analogs?
Answer:
- NMR : The ¹H NMR spectrum will show a triplet for the propanol CH2OH group (~δ 3.5–3.7 ppm) and a singlet for the 3-methyl group on the pyridine ring (~δ 2.4 ppm). The NH proton appears as a broad peak (~δ 5.5–6.0 ppm) .
- Mass spectrometry (MS) : Look for the molecular ion cluster [M+H]⁺ at m/z 275/277 (Br isotopic pattern 1:1), confirming the presence of bromine .
- IR spectroscopy : A strong O–H stretch (~3300 cm⁻¹) and N–H bend (~1600 cm⁻¹) confirm the propanol and amine functionalities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., vapor pressure, heat capacity) of amino-propanol derivatives?
Answer:
- Method validation : Compare data from transpiration, static, and ebulliometric methods to identify systematic errors. For example, transpiration may overestimate vapor pressures at low temperatures due to incomplete equilibration .
- Computational modeling : Use group contribution methods (e.g., Joback) or quantum mechanical calculations (DFT) to predict heat capacities (∆lgCp,mo) and validate experimental discrepancies .
- Data harmonization : Cross-reference with high-purity samples (>99%) and standardized measurement protocols (e.g., IUPAC guidelines) to minimize variability .
Q. What computational strategies predict the reactivity of this compound in substitution reactions?
Answer:
- DFT studies : Model the transition state for nucleophilic substitution at the pyridine 2-position. Calculate activation energies to compare leaving groups (e.g., Cl vs. Br) .
- Solvent effects : Use COSMO-RS simulations to assess solvation energies in polar vs. nonpolar solvents, predicting reaction rates under different conditions .
- Hammett analysis : Correlate substituent effects (e.g., electron-withdrawing Br) with reaction kinetics to design derivatives with enhanced reactivity .
Q. How can researchers optimize the compound’s stability in aqueous solutions for biological assays?
Answer:
- pH control : Maintain pH 6–8 to prevent hydrolysis of the amino-propanol group. Buffers like PBS or HEPES are ideal .
- Temperature : Store solutions at 4°C to slow degradation; avoid freeze-thaw cycles.
- Additives : Include antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to mitigate oxidation or metal-catalyzed decomposition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
